2-Methyl-5-nitrosophenol
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Overview
Description
2-Methyl-5-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 5th position and a methyl group (-CH3) at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrosophenol typically involves the nitrosation of 2-methylphenol (o-cresol). One common method is the copper-mediated nitrosation, where copper (II) bis (nitrosophenolato) complexes are used. The reaction is carried out under ambient conditions, and the copper plays a crucial role in both the formation and protection of the nitroso group .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using similar copper-mediated methods. The use of polymer-supported thiourea can help in stripping the copper from the complexes, enabling the isolation of the uncoordinated ligands .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing
Properties
CAS No. |
21565-00-4 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-methyl-5-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(8-10)4-7(5)9/h2-4,9H,1H3 |
InChI Key |
FNQIBGUYHSFQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=O)O |
Origin of Product |
United States |
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